Several studies highlight the potential of triazoloquinazolines as adenosine receptor antagonists, particularly with demonstrated activity towards the A3 receptor subtype [ [] ]. This class of compounds has shown promising results in preclinical studies for various applications, including potential treatments for neurological disorders [ [] ], inflammation [ [] ], and cancer [ [] ].
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4